molecular formula C14H11NO4 B6401784 5-Methyl-2-(3-nitrophenyl)benzoic acid CAS No. 1261899-63-1

5-Methyl-2-(3-nitrophenyl)benzoic acid

Cat. No.: B6401784
CAS No.: 1261899-63-1
M. Wt: 257.24 g/mol
InChI Key: NTIAXZWTYADBGK-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-nitrophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group at the 5th position and a nitro group at the 3rd position on the phenyl ring attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-nitrophenyl)benzoic acid typically involves the nitration of 3-methylbenzoic acid. One common method includes the use of a nitrating mixture of nitric acid and acetic anhydride. The reaction is carried out under controlled temperature conditions to ensure high selectivity and yield. The nitration process can be represented as follows:

    Nitration of 3-Methylbenzoic Acid:

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and safety. The use of green chemistry principles, such as the recycling of acetic acid and acetic anhydride, is also emphasized to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-nitrophenyl)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst

    Substitution: Halogens (e.g., chlorine), Lewis acids (e.g., aluminum chloride)

    Esterification: Alcohols (e.g., methanol), Acid catalysts (e.g., sulfuric acid)

Major Products Formed

    Reduction: 5-Methyl-2-(3-aminophenyl)benzoic acid

    Substitution: Halogenated derivatives of this compound

    Esterification: Methyl 5-Methyl-2-(3-nitrophenyl)benzoate

Scientific Research Applications

5-Methyl-2-(3-nitrophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-nitrophenyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-nitrobenzoic acid
  • 3-Methyl-6-nitrobenzoic acid
  • 6-Nitro-m-toluic acid

Uniqueness

5-Methyl-2-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of the nitro and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

5-methyl-2-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-5-6-12(13(7-9)14(16)17)10-3-2-4-11(8-10)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIAXZWTYADBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690044
Record name 4-Methyl-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-63-1
Record name 4-Methyl-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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